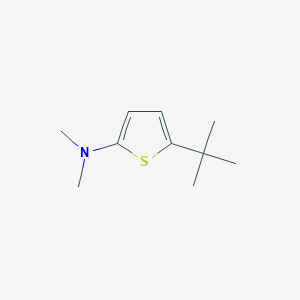![molecular formula C16H21NO3S B14331226 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a thiophene ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one involves multiple steps, starting with the preparation of the cyclohexene and thiophene rings. The key steps include:
Formation of the Cyclohexene Ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile.
Introduction of the Thiophene Ring: This step involves the use of thiophene derivatives and appropriate coupling reactions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and propylcarbonimidoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to modulation of the target’s activity, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 2-[(E)-N-methoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one
- 2-[(E)-N-ethoxy-C-butylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one
Uniqueness
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
特性
分子式 |
C16H21NO3S |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H21NO3S/c1-3-5-13(17-20-4-2)16-14(18)8-12(9-15(16)19)11-6-7-21-10-11/h6-7,10,12,18H,3-5,8-9H2,1-2H3/b17-13+ |
InChIキー |
WXEJGJWTNABPEK-GHRIWEEISA-N |
異性体SMILES |
CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2=CSC=C2)O |
正規SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)C2=CSC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


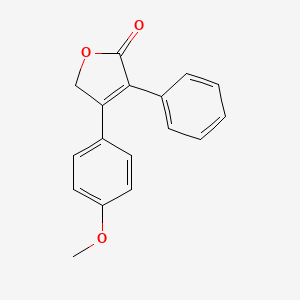
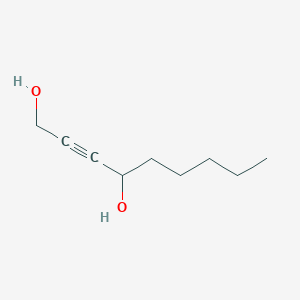
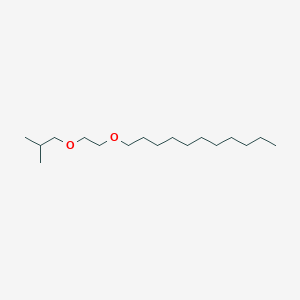
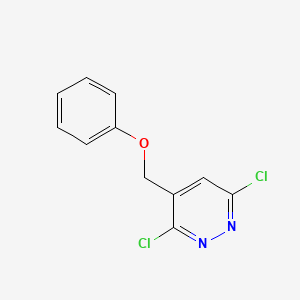
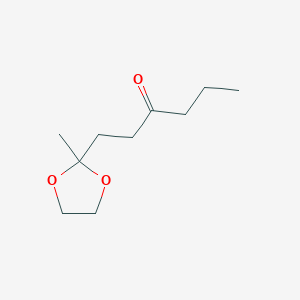
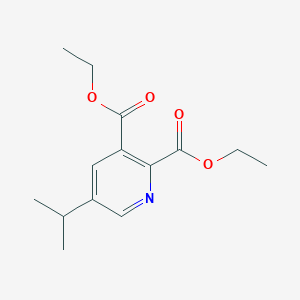
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)

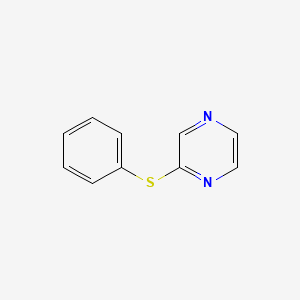
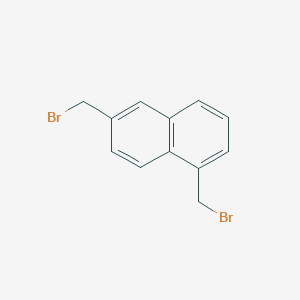
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
